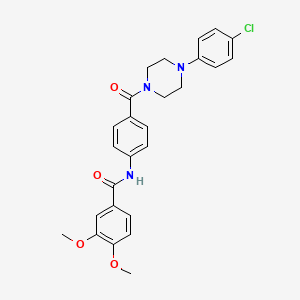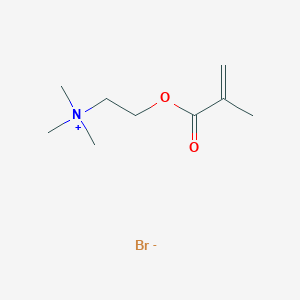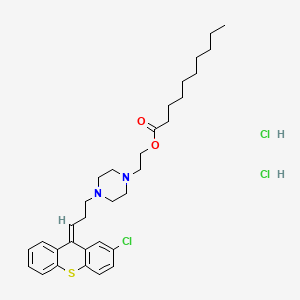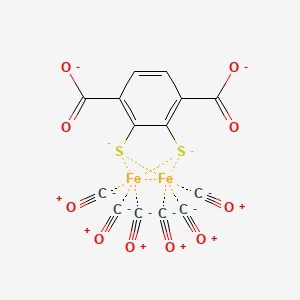
Carbon monoxide;2,3-disulfidoterephthalate;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;2,3-disulfidoterephthalate;iron is a complex compound that combines carbon monoxide, 2,3-disulfidoterephthalate, and iron
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbon monoxide;2,3-disulfidoterephthalate;iron involves several synthetic routesThe reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where iron and 2,3-disulfidoterephthalate are combined with carbon monoxide. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Carbon monoxide;2,3-disulfidoterephthalate;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and sulfur-containing products.
Reduction: It can be reduced to form lower oxidation states of iron and sulfur compounds.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or carbon monoxide, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various iron-sulfur complexes, carbon dioxide, and substituted terephthalate compounds .
科学的研究の応用
Chemistry
In chemistry, carbon monoxide;2,3-disulfidoterephthalate;iron is used as a catalyst in various reactions, including carbonylation and hydrogenation processes. Its unique properties make it an effective catalyst for these reactions .
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It is also investigated for its potential use in drug delivery systems .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to release carbon monoxide in a controlled manner makes it a promising candidate for therapeutic applications .
Industry
In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and polymers. Its unique chemical properties make it suitable for various industrial processes .
作用機序
The mechanism of action of carbon monoxide;2,3-disulfidoterephthalate;iron involves the release of carbon monoxide, which interacts with various molecular targets and pathways. Carbon monoxide can bind to heme-containing proteins, affecting their function and leading to various biological effects. Additionally, the iron and sulfur components of the compound can participate in redox reactions, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds include other iron-sulfur complexes and carbon monoxide-releasing molecules (CO-RMs). These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
What sets carbon monoxide;2,3-disulfidoterephthalate;iron apart is its unique combination of carbon monoxide, iron, and 2,3-disulfidoterephthalate, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C14H2Fe2O10S2-4 |
|---|---|
分子量 |
506.0 g/mol |
IUPAC名 |
carbon monoxide;2,3-disulfidoterephthalate;iron |
InChI |
InChI=1S/C8H6O4S2.6CO.2Fe/c9-7(10)3-1-2-4(8(11)12)6(14)5(3)13;6*1-2;;/h1-2,13-14H,(H,9,10)(H,11,12);;;;;;;;/p-4 |
InChIキー |
KFFNHZKIVBDDDO-UHFFFAOYSA-J |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C(C(=C1C(=O)[O-])[S-])[S-])C(=O)[O-].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


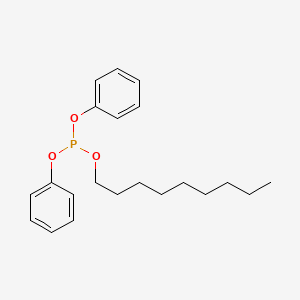
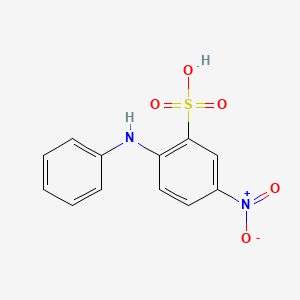
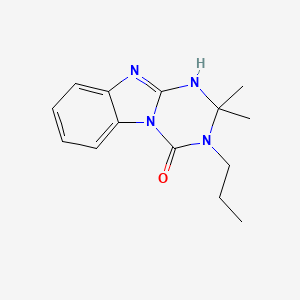
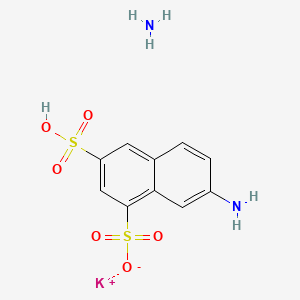
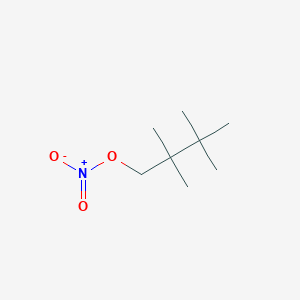
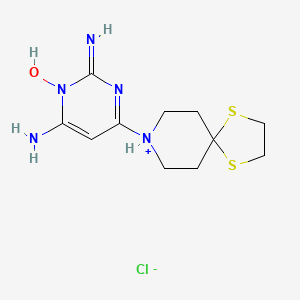
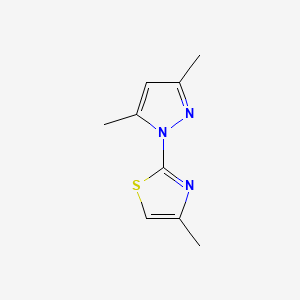

![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
